3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This specific compound is characterized by the presence of a piperazine and piperidine moiety, which are known for their significant pharmacological activities.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a process ofbinding and inhibition .
Pharmacokinetics
It is known that similar compounds have a complex pharmacokinetic profile, with various factors influencing their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the subsequent attachment of the piperazine and piperidine groups. One common method involves the reaction of 3-methylpyridazine with 1-(4-methylpiperazine-1-carbonyl)piperidine under specific conditions such as elevated temperatures and the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other substituted pyridazines share structural similarities and may exhibit comparable biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as certain alkaloids and synthetic drugs, may also have similar pharmacological properties.
Uniqueness
What sets 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine apart is its unique combination of the pyridazine, piperazine, and piperidine groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13-5-6-15(18-17-13)23-14-4-3-7-21(12-14)16(22)20-10-8-19(2)9-11-20/h5-6,14H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJWJIVRNDRQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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